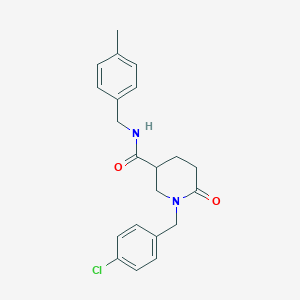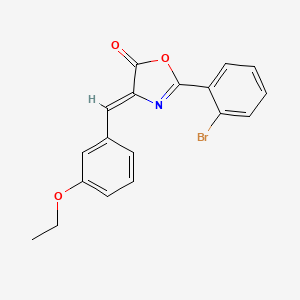![molecular formula C20H30N4O B6046371 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as EMHP, and it has been synthesized using different methods.
Mecanismo De Acción
EMHP acts by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting ACE, EMHP reduces the levels of angiotensin II, which is a potent vasoconstrictor, leading to vasodilation and subsequent reduction in blood pressure.
Biochemical and Physiological Effects
EMHP has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving endothelial function, and reducing oxidative stress. Additionally, EMHP has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMHP has several advantages for lab experiments, including its stability and ease of synthesis. However, EMHP has some limitations, including its low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for EMHP research, including further studies on its potential applications in the treatment of hypertension, cardiovascular disorders, and inflammatory disorders. Additionally, further research is needed to understand the mechanism of action of EMHP and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for EMHP to make it more accessible for research purposes.
Conclusion
In conclusion, EMHP is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its antihypertensive and vasodilatory effects make it a potential candidate for the treatment of hypertension and related cardiovascular disorders. Further research is needed to fully understand the potential applications of EMHP and its mechanism of action.
Métodos De Síntesis
EMHP can be synthesized using various methods, including the use of piperazine, ethanol, and 4-methylbenzyl chloride. The synthesis process involves the reaction of piperazine with 4-methylbenzyl chloride to form 1-(4-methylbenzyl)piperazine. The resulting compound is then reacted with 1-ethyl-2-chloroethylimidazole to form EMHP.
Aplicaciones Científicas De Investigación
EMHP has been studied extensively in scientific research due to its potential applications in various fields. In pharmacology, EMHP has been shown to exhibit antihypertensive and vasodilatory effects, making it a potential candidate for the treatment of hypertension and related cardiovascular disorders.
Propiedades
IUPAC Name |
2-[4-[(1-ethylimidazol-2-yl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-3-23-10-9-21-20(23)16-22-11-12-24(19(15-22)8-13-25)14-18-6-4-17(2)5-7-18/h4-7,9-10,19,25H,3,8,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIYFVKHELDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)

![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)
![2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)


![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6046388.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6046396.png)
![N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6046403.png)